molecular formula C21H15N3O5 B12460873 N'-[(3-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide

N'-[(3-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide

Cat. No.: B12460873
M. Wt: 389.4 g/mol
InChI Key: NATBGSCDMYBNTP-UHFFFAOYSA-N
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Description

N’-(2-BENZOYLBENZOYL)-3-NITROBENZOHYDRAZIDE is a complex organic compound characterized by the presence of benzoyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-BENZOYLBENZOYL)-3-NITROBENZOHYDRAZIDE typically involves the reaction of 2-benzoylbenzoic acid with 3-nitrobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as mechanosynthesis or solid-state melt reactions. These methods are preferred for their efficiency and ability to produce large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(2-BENZOYLBENZOYL)-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted benzoyl compounds .

Scientific Research Applications

N’-(2-BENZOYLBENZOYL)-3-NITROBENZOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-BENZOYLBENZOYL)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoylbenzoic acid
  • 2-Benzoyl-N,N-diethylbenzamide
  • Benzophenone-2-carboxylic acid

Uniqueness

N’-(2-BENZOYLBENZOYL)-3-NITROBENZOHYDRAZIDE is unique due to the presence of both benzoyl and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

2-benzoyl-N'-(3-nitrobenzoyl)benzohydrazide

InChI

InChI=1S/C21H15N3O5/c25-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)21(27)23-22-20(26)15-9-6-10-16(13-15)24(28)29/h1-13H,(H,22,26)(H,23,27)

InChI Key

NATBGSCDMYBNTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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